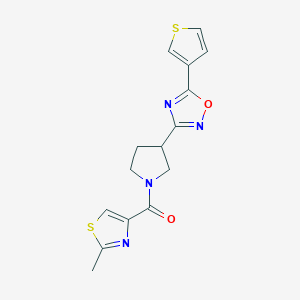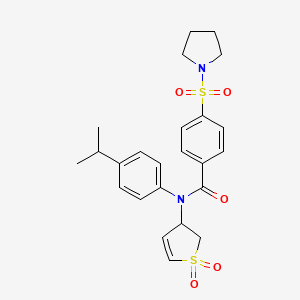![molecular formula C9H17NS B2444717 9-Thia-2-azaspiro[5.5]undecane CAS No. 86697-02-1](/img/structure/B2444717.png)
9-Thia-2-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thia-2-azaspiro[5.5]undecane: is a bicyclic compound characterized by a sulfur-containing, nitrogen-bridged spirocyclic secondary amine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thia-2-azaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve multi-step synthesis processes with careful optimization of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 9-Thia-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen and sulfur atoms can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines and thiols.
Substitution: Various substituted spirocyclic derivatives.
Aplicaciones Científicas De Investigación
9-Thia-2-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antituberculosis properties.
Medicine: Explored as a potential drug candidate, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis.
Mecanismo De Acción
The mechanism of action of 9-Thia-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, it disrupts the function of this essential transporter protein, thereby inhibiting the growth and survival of the bacteria . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity .
Comparación Con Compuestos Similares
Comparison: 9-Thia-2-azaspiro[5.5]undecane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may contain only oxygen or different heteroatoms . The sulfur atom, in particular, contributes to the compound’s ability to undergo oxidation and substitution reactions, making it a versatile building block for various applications .
Propiedades
IUPAC Name |
9-thia-2-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNPSSAXCDZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCSCC2)CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide](/img/structure/B2444637.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2444638.png)
![2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride](/img/structure/B2444641.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2444644.png)
![[(2,6-difluorophenyl)sulfamoyl]dimethylamine](/img/structure/B2444645.png)

![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2444649.png)
![2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-[4-(propan-2-yl)benzenesulfonyl]acetonitrile](/img/structure/B2444650.png)

![5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2444652.png)
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2444655.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2444656.png)
